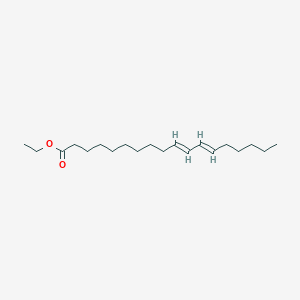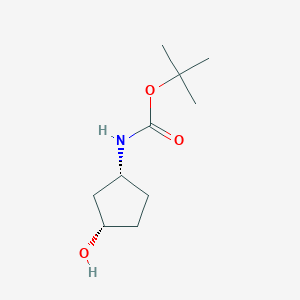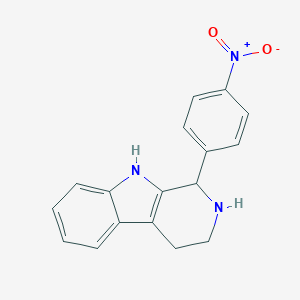
Tert-butyl (2-bromopyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-bromopyridin-4-yl)carbamate, also referred to as TBPC, is an organic compound used in various scientific and laboratory applications. TBPC is a white, crystalline solid that is soluble in water and has a molecular weight of 285.2 g/mol. It is a derivative of the pyridine group of heterocyclic compounds and is used in organic synthesis and as an intermediate in a variety of chemical processes. TBPC is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
Carbamates, including compounds with structural similarities to tert-butyl (2-bromopyridin-4-yl)carbamate, have been extensively studied for their environmental occurrence, fate, and remediation strategies. For instance, carbamates are known to exhibit various degrees of environmental persistence, with some compounds undergoing rapid degradation while others are more recalcitrant. Studies on the environmental behavior of methyl tert-butyl ether (MTBE), a related compound, provide insights into the challenges and approaches for managing the environmental impact of carbamates. Research has focused on the biodegradation and fate of carbamates like MTBE in soil and groundwater, highlighting the importance of microbial processes in mitigating pollution and suggesting potential pathways for the environmental management of this compound (Thornton et al., 2020).
Applications in Synthesis and Catalysis
Carbamate compounds serve as valuable intermediates in organic synthesis, including the production of pharmaceuticals, agrochemicals, and polymers. Their versatility stems from the ease of modifying carbamate groups to introduce various functional groups, enhancing the chemical diversity of synthesized compounds. The catalytic activities of certain carbamates, or compounds containing carbamate-like structures, have been explored in reactions such as the synthesis of ethers, showcasing their potential in facilitating environmentally friendly chemical processes (Bielański et al., 2003). This compound could similarly be employed in synthetic chemistry for the development of complex molecules.
Pharmacological and Biomedical Research
In the pharmaceutical industry, carbamates are employed as active pharmaceutical ingredients (APIs) and intermediates. They have been investigated for their therapeutic potentials, such as enzyme inhibitors or modulators of biological pathways. While specific applications of this compound in pharmacological research were not directly found, the study of carbamates' metabolic stability and bioactivities, as seen with other carbamate derivatives, underscores the importance of understanding their pharmacokinetics and toxicological profiles for drug development (Vacondio et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s important to note that boc-protected amines are commonly used in peptide synthesis . The Boc group is stable towards most nucleophiles and bases , making it a versatile tool in organic chemistry.
Mode of Action
The compound 4-(Boc-amino)-2-bromopyridine, as a Boc-protected amine, acts as a protecting group for amines in synthetic reactions . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .
Biochemical Pathways
Boc-protected amines play a crucial role in the synthesis of multifunctional targets . They are often used in the field of peptide synthesis , where they can facilitate the formation of complex molecules without unwanted side reactions .
Pharmacokinetics
It’s worth noting that boc-protected amines are generally stable and resistant to most nucleophiles and bases , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 4-(Boc-amino)-2-bromopyridine is the protection of the amine group in a larger molecule, allowing for selective reactions to occur elsewhere in the molecule . This protection can be removed under anhydrous acidic conditions, resulting in the production of tert-butyl cations .
Action Environment
The action of 4-(Boc-amino)-2-bromopyridine can be influenced by various environmental factors. For instance, the introduction of the Boc group can be conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases , suggesting that it can withstand a variety of chemical environments. It can be cleaved under anhydrous acidic conditions .
Propriétés
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAZECOQNZWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426744 |
Source


|
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433711-95-6 |
Source


|
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)-2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
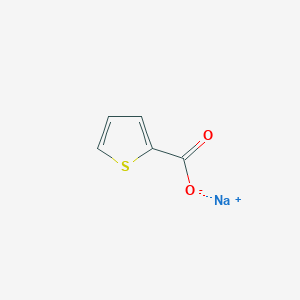
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
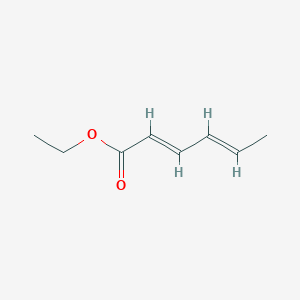
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
